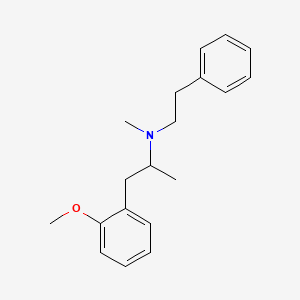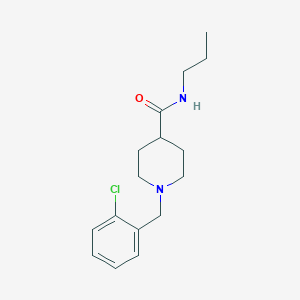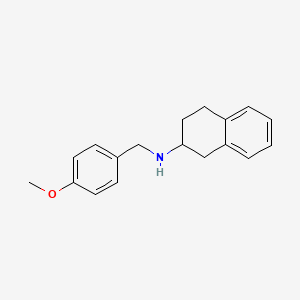
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, commonly known as methoxyphenamine (MPA), is a psychoactive drug that belongs to the amphetamine class. MPA has been used as a research chemical due to its potential to stimulate the central nervous system. It has been found to exhibit a range of biochemical and physiological effects, making it a subject of interest for scientific research.
作用机制
The exact mechanism of action of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect is similar to that of other amphetamines, such as methamphetamine.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved focus.
实验室实验的优点和局限性
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. It has been used as a standard in studies of amphetamine derivatives and has been found to be a useful tool for investigating the mechanisms of action of amphetamines.
However, there are also limitations to the use of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine in lab experiments. Its effects are similar to those of other amphetamines, making it difficult to distinguish its specific effects from those of other compounds. Additionally, its psychoactive effects may make it difficult to control for confounding variables in behavioral studies.
未来方向
There are several future directions for research on 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine. One area of interest is the development of new amphetamine derivatives with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine use, particularly with regard to its potential for addiction and neurotoxicity.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, or 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, is a psychoactive drug that has been used in scientific research due to its potential to stimulate the central nervous system. It has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine may lead to the development of new amphetamine derivatives with improved therapeutic potential and a better understanding of the long-term effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine use.
合成方法
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine can be synthesized using a variety of methods, including the reductive amination of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine. Another method involves the reaction of 2-methoxyphenylacetone with N-methyl-2-phenylethylamine in the presence of a reducing agent like sodium borohydride.
科学研究应用
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has been used in several scientific studies, including research on the mechanisms of action of amphetamines. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the stimulant effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine.
属性
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-11-7-8-12-19(18)21-3)20(2)14-13-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJBPDQKAZBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)

![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)